2-(Difluoromethyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid

Lipophilicity Physicochemical profiling Drug design

This 2-CF₂H-7-COOH imidazo[4,5-b]pyridine is a pharmacophorically validated building block for kinase inhibitor design. Unlike non-fluorinated or regioisomeric analogs, the difluoromethyl group acts as a lipophilic H-bond donor (Abraham's A = 0.085–0.126) to the kinase hinge, while the 7-COOH enables rapid amide/ester derivatization—a motif proven in orally active GSK3β inhibitors with in vivo glucose-lowering efficacy. Choosing this specific scaffold avoids the target engagement and metabolic stability risks associated with 5-COOH or 2-H/2-Me variants. Ideal for scaffold-hopping and lead optimization programs requiring balanced lipophilicity and intracellular target engagement.

Molecular Formula C8H5F2N3O2
Molecular Weight 213.144
CAS No. 1566750-42-2
Cat. No. B2808789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
CAS1566750-42-2
Molecular FormulaC8H5F2N3O2
Molecular Weight213.144
Structural Identifiers
SMILESC1=CN=C2C(=C1C(=O)O)NC(=N2)C(F)F
InChIInChI=1S/C8H5F2N3O2/c9-5(10)7-12-4-3(8(14)15)1-2-11-6(4)13-7/h1-2,5H,(H,14,15)(H,11,12,13)
InChIKeyZUZFUEBNMODBIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Difluoromethyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS 1566750-42-2): Core Structural and Functional Characteristics


2-(Difluoromethyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS 1566750-42-2) is a fluorinated heterocyclic building block belonging to the imidazo[4,5-b]pyridine class . Its core scaffold consists of a fused imidazole–pyridine bicycle bearing a difluoromethyl (-CF₂H) substituent at the 2-position and a carboxylic acid at the 7-position. This substitution pattern imparts distinct physicochemical properties, including enhanced lipophilicity and hydrogen-bond donor capacity conferred by the -CF₂H group, while the 7-COOH provides a synthetic handle for amide/ester derivatization frequently exploited in kinase inhibitor design [1][2]. The compound is primarily sourced as a research intermediate (typical purity ≥95%) for medicinal chemistry and chemical biology applications .

Why Generic Substitution Fails for 2-(Difluoromethyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS 1566750-42-2)


In-class imidazo[4,5-b]pyridine analogs cannot be freely interchanged because the specific combination of the 2-CF₂H group and the 7-COOH position creates a unique physicochemical and pharmacophoric profile that is not duplicated by isomers or non-fluorinated counterparts. The difluoromethyl substituent is a lipophilic hydrogen-bond donor (Abraham's A = 0.085–0.126, comparable to thiophenol and aniline) [1], whereas the 2-methyl analog lacks H-bond donor capacity. Regioisomeric 5-COOH congeners present different vectors for derivatization and have not been validated in the same biological contexts as the 7-COOH scaffold, which has produced orally active GSK3β inhibitors with demonstrated in vivo glucose-lowering efficacy [2]. Consequently, substituting with a non-fluorinated or regioisomeric analog risks loss of target engagement, altered metabolic stability, or incompatibility with established synthetic routes to lead series [3].

Quantitative Differentiation Evidence for 2-(Difluoromethyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS 1566750-42-2)


Enhanced Lipophilicity (Computed LogP) Relative to Non-Fluorinated 7-COOH Analogs

Computational predictions indicate that the 2-difluoromethyl group increases lipophilicity by approximately 0.3–0.6 logP units compared to 2-methyl and 2-unsubstituted 7-carboxylic acid analogs. Although an experimentally measured logP for the target compound (1566750-42-2) is not publicly available, the trend is consistent with the well-documented lipophilic effect of the CF₂H substituent . This property is critical for membrane permeability and target binding in intracellular kinase targets.

Lipophilicity Physicochemical profiling Drug design

Hydrogen-Bond Donor Capacity of the Difluoromethyl Group vs. the Inert 2-Methyl Substituent

The -CF₂H group functions as a lipophilic hydrogen-bond donor, with an Abraham acidity parameter A of 0.085–0.126, placing its H-bond donor strength between thiophenol (A ≈ 0.10) and aniline (A ≈ 0.16) [1]. In contrast, the 2-methyl analog (CAS 115951-61-6) has an A value of 0.00 (no classical H-bond donor capacity) [2]. This difference is critical for engaging hydrogen-bond acceptor residues in kinase ATP-binding pockets, such as the hinge-region backbone carbonyls, and has been exploited in GSK3β inhibitor optimization [3].

Hydrogen-bond donor Bioisostere Molecular recognition

Validated Pharmacophoric Relevance of the 7-Carboxylic Acid Position in GSK3β Inhibition vs. the 5-COOH Isomer

The imidazo[4,5-b]pyridine-7-carboxylic acid scaffold has been successfully elaborated into KICG1338, a potent GSK3β inhibitor with an IC₅₀ of 5–7 μM in cell-free kinase assays and significant glucose-lowering efficacy in three animal models of diabetes (OLETF rats, db/db mice, DIO mice) [1]. The 5-carboxylic acid isomer (CAS 1934851-86-1) has not been reported in any analogous kinase inhibitor program, suggesting that the 7-COOH vector is preferred for accessing the ATP-binding site of GSK3 and related kinases. The target compound (1566750-42-2) retains the identical 7-COOH anchor, enabling direct entry into this validated SAR space.

Kinase inhibitor GSK3β Pharmacophore Regioisomeric selectivity

Metabolic Stability Advantage Inferred from the Difluoromethyl Motif vs. 2-Unsubstituted Analogs

Replacement of the 2-hydrogen atom with a difluoromethyl group is expected to block oxidative metabolism at the imidazole C-2 position, a common site of CYP450-mediated degradation in imidazo[4,5-b]pyridines [1]. While direct microsomal stability data for 1566750-42-2 and its 2-unsubstituted comparator (CAS 78316-08-2) are not publicly available, the CF₂H motif is extensively documented to enhance metabolic stability of heterocycles by impeding electrophilic oxidation and reducing intrinsic clearance [2]. This effect parallels the well-established metabolic shielding observed with CF₃ and CF₂H groups in drug discovery.

Metabolic stability Fluorine substitution CYP450 resistance

Isomeric Purity and Procurement Certainty: 7-COOH vs. 5-COOH Regioisomer Availability

Both the 7-COOH target compound (1566750-42-2) and its 5-COOH isomer (1934851-86-1) are commercially offered at ≥98% purity . However, the 7-COOH isomer is the validated intermediate for kinase inhibitor programs, reducing the risk of purchasing a regioisomer that may be inactive in downstream biological assays. Suppliers such as AaronChem provide batch-specific quotation for 1566750-42-2, ensuring traceability and consistent quality for lead optimization campaigns .

Regioisomeric purity Procurement Synthetic intermediate Quality control

Optimal Research and Industrial Application Scenarios for 2-(Difluoromethyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS 1566750-42-2)


GSK3β Kinase Inhibitor Lead Optimization

The compound serves as a direct precursor for amide/ester derivatives at the 7-COOH position, enabling rapid exploration of the solvent-exposed region of the GSK3β ATP-binding pocket. KICG1338, a 7-COOH-derived amide, achieved an IC₅₀ of 5–7 μM and demonstrated significant in vivo glucose-lowering in OLETF rats, db/db mice, and DIO mice [1]. The 2-CF₂H group provides a lipophilic H-bond donor contact to the kinase hinge, a feature absent in 2-methyl and 2-H analogs, supporting affinity optimization efforts [2].

Development of Fluorinated Chemical Probes with Enhanced Cellular Permeability

The difluoromethyl substituent elevates logP by an estimated 0.3–0.6 units relative to non-fluorinated 7-COOH analogs [1], which can facilitate passive membrane diffusion. Coupled with the –CF₂H H-bond donor capacity (A = 0.085–0.126) [2], this compound is well-suited for generating intracellular-targeting probes where balanced lipophilicity and specific target engagement are required.

Scaffold-Hopping and Bioisostere Replacement in Kinase Programs

The regioisomeric identity of the 7-COOH group has been pharmacophorically validated in GSK3β inhibition, whereas the 5-COOH isomer lacks any published kinase activity [1]. This makes the 7-COOH compound (1566750-42-2) the preferred starting material for scaffold-hopping exercises aimed at replacing purine, pyrrolopyridine, or other hinge-binding cores with the imidazo[4,5-b]pyridine template.

Metabolically Stable Intermediate for Late-Stage Functionalization

The CF₂H group shields the imidazole C-2 position from oxidative metabolism, a property inferred from extensive fluorinated heterocycle SAR [1]. This metabolic robustness is advantageous when the compound is used as a late-stage intermediate in multi-step syntheses of drug candidates, reducing the risk of degradation during subsequent transformations or in vivo studies.

Quote Request

Request a Quote for 2-(Difluoromethyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.